molecular formula C24H16N2O4S B2471662 3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 389127-27-9

3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2471662
CAS No.: 389127-27-9
M. Wt: 428.46
InChI Key: UFFYDIUXRPTHSJ-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a chromenyl, thiazolyl, and naphthalene moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-methoxy-2-naphthoic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Biological Activities

The compound has been explored for several potential applications:

Anticancer Activity

Numerous studies have indicated that compounds containing thiazole and coumarin moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, thiazole derivatives have demonstrated selectivity against specific cancer types, such as colon and lung cancers, with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

Research has highlighted the antibacterial efficacy of thiazole-coumarin hybrids. The compound's structure allows it to interact with bacterial enzymes or membranes, leading to inhibition of growth:

  • Case Studies : A series of coumarin-based thiazoles were synthesized and evaluated for their antibacterial activity. Some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. Antioxidants are critical in mitigating oxidative stress-related diseases:

  • Research Findings : Studies have shown that certain structural modifications can enhance the antioxidant activity of coumarin derivatives, suggesting that the target compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

  • Modifications on the thiazole or coumarin rings can significantly affect potency and selectivity against specific targets.
  • For instance, substituents on the phenyl ring or variations in the alkyl chains can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide apart is the combination of these three distinct moieties in a single molecule, which may result in unique synergistic effects and enhanced bioactivity compared to its individual components .

Biological Activity

The compound 3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a synthetic derivative that combines various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H19N3O6SC_{22}H_{19}N_{3}O_{6}S. Its structure includes a naphthalene core linked to a thiazole and chromenone moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for this activity, as it enhances interactions with cellular targets .
  • Antimicrobial Properties : Compounds containing chromenone and thiazole moieties have demonstrated antimicrobial effects against several pathogens, including bacteria and fungi .
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit cholinesterase enzymes, which are relevant in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is likely mediated through several mechanisms:

  • Cytotoxicity : The thiazole ring interacts with DNA and proteins, disrupting cellular processes and leading to apoptosis in cancer cells.
  • Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells .
  • Enzyme Inhibition : The structural components allow for effective binding to enzyme active sites, inhibiting their function and subsequently altering metabolic pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity Study :
    • A study evaluated a series of thiazole derivatives for their cytotoxic effects on HT29 (colon cancer) and Jurkat (leukemia) cell lines. Compounds similar to our target compound showed IC50 values in the low micromolar range, indicating potent antitumor properties .
  • Antimicrobial Efficacy :
    • Research on coumarin derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Candida albicans. The compound's structure allowed for enhanced penetration into microbial cells, leading to increased efficacy compared to non-modified analogs .
  • Neuroprotective Effects :
    • Compounds with similar chromenone structures were tested for cholinesterase inhibition. Results indicated dual inhibition capabilities with IC50 values significantly lower than standard drugs used in Alzheimer's treatment .

Data Tables

Below are tables summarizing key findings from studies related to the biological activity of compounds similar to this compound.

Activity Type Compound Cell Line/Pathogen IC50 Value (µM) Reference
AntitumorThiazole DerivativeHT291.61 ± 1.92
AntimicrobialCoumarinS. aureus0.48
Enzyme InhibitionChromenoneAChE10.4

Properties

IUPAC Name

3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4S/c1-29-21-12-15-7-3-2-6-14(15)10-18(21)22(27)26-24-25-19(13-31-24)17-11-16-8-4-5-9-20(16)30-23(17)28/h2-13H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFYDIUXRPTHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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